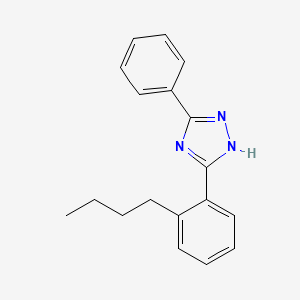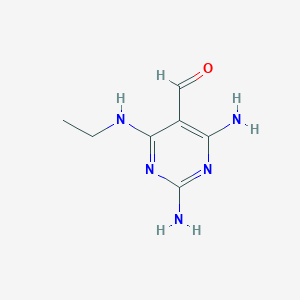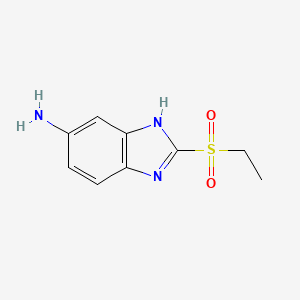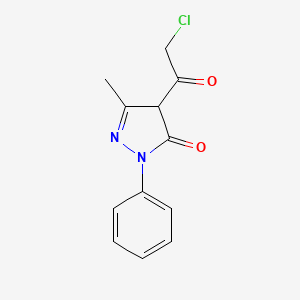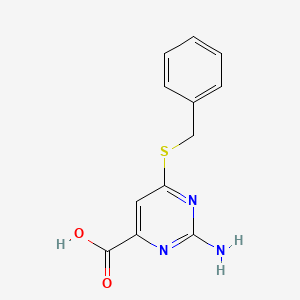
9-Hydrazinylacridine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydrazinylacridine acetate is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, particularly for their potential as therapeutic agents. The compound is known for its unique structure, which includes an acridine moiety linked to a hydrazine group, making it a subject of interest for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydrazinylacridine acetate typically involves the reaction of acridine with hydrazine under controlled conditions. One common method includes the condensation of acridine with hydrazine hydrate in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazinylacridine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Hydrazinylacridine acetate undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives with different oxidation states.
Substitution: The acridine moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include azo compounds, reduced hydrazine derivatives, and substituted acridine derivatives, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
9-Hydrazinylacridine acetate has a wide range of applications in scientific research:
Biology: The compound is studied for its interactions with biological macromolecules, particularly DNA, due to its ability to intercalate between DNA base pairs.
Medicine: Research has shown that acridine derivatives, including this compound, exhibit potential as anticancer agents by inhibiting topoisomerase enzymes and inducing apoptosis in cancer cells.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 9-Hydrazinylacridine acetate involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. The compound’s hydrazine group can also form reactive intermediates that induce oxidative stress and apoptosis in cells.
Comparaison Avec Des Composés Similaires
9-Aminoacridine: Similar in structure but with an amino group instead of a hydrazine group.
9-Methylacridine: Contains a methyl group at the 9-position instead of a hydrazine group.
9-Carboxyacridine: Features a carboxyl group at the 9-position.
Uniqueness: 9-Hydrazinylacridine acetate is unique due to its hydrazine group, which imparts distinct chemical reactivity and biological activity compared to other acridine derivatives. This uniqueness makes it a valuable compound for research in various fields, including medicinal chemistry and molecular biology.
Propriétés
Numéro CAS |
51274-78-3 |
|---|---|
Formule moléculaire |
C15H15N3O2 |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
acetic acid;acridin-9-ylhydrazine |
InChI |
InChI=1S/C13H11N3.C2H4O2/c14-16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;1-2(3)4/h1-8H,14H2,(H,15,16);1H3,(H,3,4) |
Clé InChI |
VPEFZMVGLVXESP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidine-6-thione](/img/structure/B12920663.png)
![4-Chloro-2-ethyl-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12920665.png)
